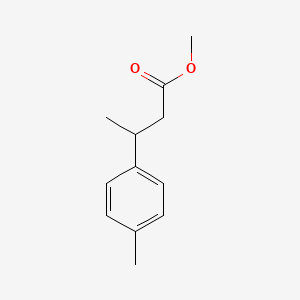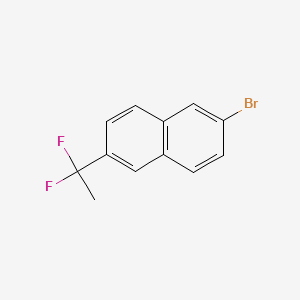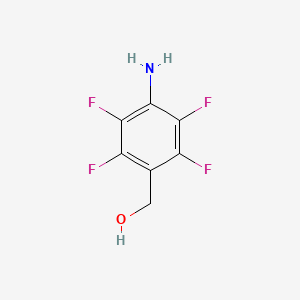
3-Methoxy-2-methylphenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an isothiocyanate group (-N=C=S). This compound is known for its applications in organic synthesis and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylphenyl Isothiocyanate typically involves the reaction of 3-methoxy-2-methylphenylamine with thiophosgene (CSCl2) or other suitable reagents like phenyl chlorothionoformate. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
-
Using Thiophosgene
Reaction: 3-methoxy-2-methylphenylamine + CSCl2 → this compound
Conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen) and at low temperatures to prevent side reactions.
-
Using Phenyl Chlorothionoformate
Reaction: 3-methoxy-2-methylphenylamine + Phenyl Chlorothionoformate → this compound
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and reaction conditions is crucial to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Reaction: R-NH2 + R’-N=C=S → R-NH-C(=S)-NHR’
Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition Reactions: : The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Reaction: R-H + R’-N=C=S → R-NH-C(=S)-R’
Conditions: Often performed at room temperature or slightly elevated temperatures.
Common Reagents and Conditions
Reagents: Amines, alcohols, thiols, etc.
Conditions: Reactions are usually carried out in organic solvents under mild conditions to prevent decomposition of the isothiocyanate group.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methylphenyl Isothiocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methylphenyl Isothiocyanate involves its ability to react with nucleophiles, such as amino acids and proteins, through the isothiocyanate group. This reactivity allows it to modify biological molecules and potentially disrupt cellular processes. The compound can target specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and methyl groups, making it less specific in its reactivity.
4-Methoxyphenyl Isothiocyanate: Similar structure but with the methoxy group at the para position, leading to different reactivity and properties.
2,6-Dichlorophenyl Isothiocyanate: Contains chlorine atoms, which significantly alter its chemical behavior and biological activity.
Uniqueness
3-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents influence its reactivity and make it a valuable compound for specific synthetic and biological applications.
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
1-isothiocyanato-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-8(10-6-12)4-3-5-9(7)11-2/h3-5H,1-2H3 |
Clave InChI |
YFYMWMXMFRNALE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)




![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
